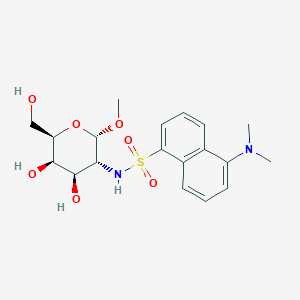

Methyl-N-dansylgalactosaminide

Description

Evolution and Significance of Fluorescent Carbohydrate Probes in Glycobiology Research

The use of fluorescently labeled carbohydrates has revolutionized the study of glycobiology, providing a sensitive and precise method for their detection and analysis. Historically, the structural complexity and heterogeneity of carbohydrate molecules posed significant challenges to their detection and functional analysis. The advent of fluorescent labeling, where a fluorescent dye is attached to a carbohydrate molecule, has enabled researchers to track the movement and interactions of glycans within cells and organisms in real-time.

The significance of these probes lies in their wide-ranging applications:

Cell Imaging and Functional Studies: Fluorescently labeled carbohydrates are crucial for observing the distribution, transport, and interactions of sugar molecules within living cells. This allows for in-depth studies of their roles in fundamental cellular processes such as cell signaling, adhesion, and receptor recognition. By labeling specific glycans, researchers can investigate their involvement in both normal physiological functions and pathological conditions, including cancer, where changes in cell surface glycosylation are often observed.

Pathogen Detection: Many viruses and bacteria have unique carbohydrate structures on their surfaces. Fluorescent carbohydrate probes can be designed to specifically bind to these structures, offering a method for rapid and accurate pathogen identification.

Understanding Protein-Carbohydrate Interactions: The interactions between proteins and carbohydrates are central to numerous biological events. acs.org Fluorescent probes are instrumental in studying these interactions, which are often characterized by weak and nonspecific binding of individual sugar molecules. acs.org By using multivalent probes or advanced imaging techniques, researchers can gain insights into the collective binding strength and specificity of these interactions. acs.org

Glycan Profiling: Microarrays of immobilized lectins (carbohydrate-binding proteins) can be probed with fluorescently labeled glycoproteins from cell extracts. nih.gov This technique allows for the comparison of glycosylation patterns between different samples, revealing subtle differences that may be indicative of disease or developmental changes. nih.gov

The evolution of this field has seen a shift from simple, in situ labeling to the development of sophisticated synthetic probes with tailored properties. researchgate.net This includes the creation of fluorogenic glycans, glycan-decorated fluorescent polymers, and glyconanoparticles, expanding the toolkit available to glycobiologists. researchgate.net

Rationale for Dansyl-Based Fluorescent Glycan Probes

The choice of the fluorophore is critical in the design of a fluorescent probe. The dansyl group, a derivative of naphthalene, has been widely used for labeling carbohydrates for several reasons. ontosight.airesearchgate.net

The dansyl fluorophore exhibits environment-sensitive fluorescence. acs.org This means its fluorescence properties, such as intensity and emission wavelength, can change depending on the polarity of its surrounding environment. acs.org When a dansyl-labeled probe like Methyl-N-dansylgalactosaminide binds to a target, such as a protein's binding site, the change in the local environment often leads to an enhancement of its fluorescence. acs.org This "turn-on" fluorescence provides a high-contrast signal for detecting binding events. acs.org

Key properties and applications of dansyl-based probes include:

Enzyme Assays: this compound is a known substrate for enzymes like β-galactosidase and β-N-acetylhexosaminidase. ontosight.ai The enzymatic cleavage of the glycosidic bond releases the dansyl group, leading to a quantifiable change in fluorescence that can be used to measure enzyme activity. ontosight.ai

Lectin Binding Studies: The probe has been utilized to investigate the binding properties of lectins, which are crucial for cell recognition and adhesion processes. ontosight.ai The interaction between the dansyl moiety and the lectin's binding site can provide valuable information about the nature of the binding pocket. ox.ac.uk

pH Sensing: Dansyl derivatives can also be designed to act as pH-sensitive fluorescent probes, where the protonation of a dimethylamine (B145610) group can lead to fluorescence quenching. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

146440-32-6 |

|---|---|

Molecular Formula |

C19H26N2O7S |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]-5-(dimethylamino)naphthalene-1-sulfonamide |

InChI |

InChI=1S/C19H26N2O7S/c1-21(2)13-8-4-7-12-11(13)6-5-9-15(12)29(25,26)20-16-18(24)17(23)14(10-22)28-19(16)27-3/h4-9,14,16-20,22-24H,10H2,1-3H3/t14-,16-,17+,18-,19+/m1/s1 |

InChI Key |

YVJGIGDFHMIDFH-FTWQHDNSSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3C(C(C(OC3OC)CO)O)O |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H]3[C@H]([C@H]([C@H](O[C@@H]3OC)CO)O)O |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3C(C(C(OC3OC)CO)O)O |

Other CAS No. |

146440-32-6 |

Synonyms |

MDGA methyl alpha-N-dansylgalactosaminide methyl beta-N-dansylgalactosaminide methyl-N-dansylgalactosaminide methyl-N-dansylgalactosaminide, (beta-D-galacto)-isome |

Origin of Product |

United States |

Synthetic Methodologies for Methyl N Dansylgalactosaminide and Analogues

Established Synthetic Pathways for Methyl Alpha- and Beta-N-dansyl-D-galactosaminides

The synthesis of both the α- and β-anomers of Methyl-N-dansyl-D-galactosaminide provides valuable tools for probing the stereochemical requirements of N-acetyl-D-galactosamine-specific lectins. nih.govgoogle.com The general pathway involves the creation of a key azido (B1232118) intermediate, followed by reduction to an amine and subsequent reaction with dansyl chloride.

Precursor Synthesis: Methyl Alpha,Beta-2-Azido-2-deoxy-D-galactopyranoside Derivatives

The synthesis of the crucial precursor, a methyl 2-azido-2-deoxy-D-galactopyranoside, is typically achieved from a more readily available starting material. A common approach involves the nucleophilic substitution of a suitable leaving group at the C-2 position of a galactose derivative with an azide (B81097) ion. uni-konstanz.de

For instance, the synthesis can start from a protected galactal. Azidonitration of the glycal introduces an azide group at C-2. Alternatively, an SN2 reaction on a precursor with a good leaving group, like a triflate, at the C-2 position is a widely used method. uni-konstanz.de The synthesis of 2-azido-2-deoxy sugars is a foundational technique in carbohydrate chemistry, often utilizing diazo transfer reactions on corresponding glycosamines or nucleophilic opening of epoxides. uni-konstanz.de Phenyl 2-azido-2-deoxy-1-selenogalactosides are also employed as versatile glycosyl donors for the stereoselective synthesis of 2-azido-2-deoxy-d-galactose (B1291868) glycosides. researchgate.net

A typical multi-step synthesis to obtain a 2-azido-2-deoxy galactopyranoside intermediate might proceed as follows:

Start with a protected D-galactosamine derivative.

Introduce a leaving group at the C-2 position.

Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

This reaction yields the 2-azido-2-deoxy derivative, which serves as the direct precursor for the next stage. nih.govnsf.gov

The table below summarizes key intermediates and reagents in a representative synthesis.

Table 1: Key Reagents in the Synthesis of Azido-Sugar Precursors

| Starting Material/Intermediate | Reagent(s) | Product | Purpose |

|---|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 1. Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), Pyridine2. Sodium azide (NaN₃) | Methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside | Inversion of configuration at C-2 to create the azido group. nih.gov |

| Glycals | Azidonitration reagents | 2-azido-2-deoxy glycosyl nitrates | Introduction of the azido group at C-2. uni-konstanz.de |

Reduction and Dansylation Procedures

Once the 2-azido-2-deoxy galactoside precursor is obtained, the synthesis proceeds through two key transformations: reduction of the azide group to a primary amine, followed by N-dansylation.

The reduction of the azide is commonly performed via catalytic hydrogenation. uiowa.edursc.org This method involves stirring the azido compound under a hydrogen atmosphere in the presence of a catalyst, such as Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). rsc.org This procedure efficiently and cleanly converts the azide to the corresponding amine. An alternative method involves reduction with zinc dust in the presence of acetic acid and acetic anhydride, which can achieve a tandem reduction-acetylation sequence. nsf.gov

Following the reduction, the resulting methyl 2-amino-2-deoxy-D-galactopyranoside is reacted with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) to attach the fluorescent probe. rsc.org This reaction is typically carried out in a suitable solvent like methanol (B129727) in the presence of a mild base, such as sodium carbonate (Na₂CO₃), to neutralize the HCl generated during the reaction. rsc.org The dansyl group readily reacts with the newly formed primary amine to form a stable sulfonamide linkage, yielding the final product, Methyl-N-dansylgalactosaminide. acs.org

Table 2: Summary of Reduction and Dansylation Reactions

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| Reduction | Methyl 2-azido-2-deoxy-D-galactopyranoside | H₂, Pd/C or Pd(OH)₂/C | Methyl 2-amino-2-deoxy-D-galactopyranoside |

| N-Dansylation | Methyl 2-amino-2-deoxy-D-galactopyranoside | Dansyl chloride, Na₂CO₃ | Methyl-N-dansyl-D-galactosaminide |

Anomeric Separation and Purification Strategies

The synthesis often results in a mixture of α and β anomers. The separation of these anomers is a critical final step to obtain pure probes for specific biological studies, as the anomeric configuration can significantly affect binding to lectins. nd.edu High-performance liquid chromatography (HPLC) is a powerful technique for separating anomers of carbohydrates. nih.gov Chiral HPLC columns, such as Chiralpak series, can effectively resolve both enantiomers and anomers of monosaccharides in a single step. nih.gov

Ion-exchange chromatography has also been reported as a method for separating anomers of N-acetyl-D-glucosaminide, a principle that can be applied to similar compounds. nih.gov Additionally, traditional column chromatography on silica (B1680970) gel is frequently used, although it may require careful optimization of the solvent system to achieve baseline separation of the closely related anomers. The success of the separation relies on the subtle differences in the polarity and spatial arrangement of the hydroxyl groups in the α and β forms.

General Principles and Advanced Strategies for Fluorescent Glycan Probe Synthesis

The synthesis of this compound falls within the broader field of creating fluorescent glycan probes. The general principles involve the covalent attachment of a fluorophore to a specific position on a carbohydrate, enabling the study of glycan-mediated biological processes. rndsystems.com

Conjugation Techniques for Fluorophore Attachment to Glycans

Several chemical strategies exist for labeling glycans with fluorophores. The choice of method depends on the nature of the glycan and the desired site of attachment.

Amine-Reactive Chemistry : This is one of the most common methods, where an amino group on the glycan (or one introduced for this purpose, as in the synthesis of this compound) is reacted with an amine-reactive derivative of a fluorophore. N-Hydroxysuccinimide (NHS) esters of fluorophores are widely used to react with primary amines to form stable amide bonds. abcam.com

Thiol-Reactive Chemistry : If a thiol (-SH) group is present or introduced into the carbohydrate, it can be specifically targeted with maleimide- or iodoacetamide-activated fluorophores. rsc.org

Click Chemistry : The introduction of a bioorthogonal handle, such as an azide or an alkyne, into the glycan allows for highly specific and efficient conjugation with a correspondingly modified fluorophore via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. abcam.com This method is often used for labeling glycans on cell surfaces or within complex biological samples. nih.gov

Enzymatic Labeling : Glycosyltransferases can be used to attach a fluorophore-conjugated sugar from a donor substrate onto a glycan acceptor. rndsystems.comresearchgate.net For example, sialyltransferases can transfer fluorescently-labeled sialic acid derivatives onto N- or O-glycans. rndsystems.com This approach offers high specificity for particular glycan structures. researchgate.net

Modular Synthesis Approaches for N-Dansylated Carbohydrate Probes

Modern carbohydrate synthesis is increasingly moving towards modular and automated approaches to rapidly generate libraries of complex structures for biological screening. glycoforum.gr.jp A modular strategy involves the synthesis of versatile building blocks that can be combined in various ways to produce a diverse set of final products. nih.gov

For N-dansylated carbohydrate probes, a modular approach would involve synthesizing a core amino-sugar building block which can then be diversified. nih.gov For example, a key intermediate like 2-azido-2-deoxy-galactose can be glycosylated with various alcohols to create a range of different glycosides. Each of these can then be subjected to the same reduction and dansylation sequence to produce a library of N-dansylated probes with different aglycone moieties. This approach allows for the systematic exploration of how the aglycone part of the molecule affects binding to a target protein. Automated solution-phase or solid-phase synthesis platforms are now being developed to streamline these iterative processes, accelerating the discovery of optimal glycan probes for specific applications in glycoscience. glycoforum.gr.jp

Derivatization Strategies for Modified this compound Analogues

The generation of modified this compound analogues is a key strategy for expanding the utility of this fluorescent probe in biochemical and biomedical research. By systematically altering its chemical structure, researchers can fine-tune its properties to suit specific applications, such as enhancing binding affinity to target proteins, improving spectral properties, or introducing reactive handles for further conjugation. Derivatization can be broadly categorized into modifications of the galactosamine sugar moiety, alterations to the dansyl fluorophore, and introduction of functional linkers.

A primary approach to creating analogues involves the chemical modification of the galactosamine residue. The hydroxyl groups of the sugar offer multiple sites for derivatization. For instance, selective protection and deprotection strategies allow for regioselective modification of these hydroxyls. One common modification is the introduction of fluorine atoms in place of hydroxyl groups. acs.org This substitution can influence the binding affinity of the analogue to carbohydrate-binding proteins by altering the hydrogen-bonding network. acs.org The synthesis of such fluorinated analogues often involves the use of specialized fluorinating reagents on a protected galactosamine precursor before the coupling of the methyl and N-dansyl groups.

Another strategy focuses on modifying the N-acyl group. Instead of the dansyl group, other fluorescent reporters with different spectral properties can be introduced. For example, rhodamine or fluorescein (B123965) derivatives can be coupled to the amino group of methyl galactosaminide to yield analogues with distinct excitation and emission maxima. sigmaaldrich.comglycopedia.eu This allows for multicolor imaging experiments or the selection of a probe that is spectrally compatible with other fluorescent molecules in a complex biological system.

Furthermore, the introduction of bioorthogonal functional groups, such as azides or alkynes, onto the galactosamine scaffold represents a versatile derivatization strategy. jenabioscience.com For example, an azido group can be incorporated at the N-acetyl position of galactosamine, creating an azido-functionalized analogue. jenabioscience.com This allows for the subsequent attachment of a wide array of molecules, including biotin (B1667282) for affinity purification or other reporter groups, via click chemistry. jenabioscience.com

The table below summarizes some of the key derivatization strategies for producing modified this compound analogues, along with the types of modifications and their potential applications.

| Derivatization Strategy | Modification Site | Example of Analogue | Potential Application |

| Fluorination | Sugar hydroxyl groups | Methyl-N-dansyl-fluoro-galactosaminide | Probing carbohydrate-protein interactions with altered hydrogen bonding |

| Alternative Fluorophore | N-acyl group | Methyl-N-rhodamine-galactosaminide | Multicolor fluorescence imaging, FRET studies |

| Bioorthogonal Functionalization | N-acyl group | Methyl-N-(azidoacetyl)galactosaminide | Site-specific labeling and pull-down experiments via click chemistry |

| Glycosidic Bond Modification | Anomeric position | Ethyl-N-dansylgalactosaminide | Investigating the influence of the aglycone on binding and uptake |

These derivatization strategies provide a powerful toolkit for generating a diverse library of this compound analogues. The resulting probes can be tailored for a wide range of applications, from fundamental studies of carbohydrate-protein interactions to the development of new diagnostic and imaging agents. The synthesis of these analogues often requires multi-step chemical synthesis, involving protection group chemistry, specific coupling reactions, and careful purification to obtain the desired products with high purity.

Spectroscopic Characterization and Mechanistic Insights of Methyl N Dansylgalactosaminide Fluorescence

Fundamentals of Dansyl Fluorophore Behavior in Biochemical Environments

The dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is a classic and widely utilized fluorophore in biochemical and biological studies researchgate.netnih.gov. Its popularity is due to several advantageous properties, including its small size, high fluorescence quantum yields in non-polar environments, and a large Stokes shift, which minimizes self-absorption effects researchgate.netnih.gov. The fluorescence of the dansyl moiety is particularly sensitive to the polarity of its local microenvironment researchgate.netnih.gov.

This environmental sensitivity arises from the molecular structure of the dansyl group, which contains an electron-donating dimethylamino group and an electron-accepting sulfonyl group attached to a naphthalene core researchgate.net. This configuration leads to a significant difference in the dipole moment between the ground and excited states. Upon excitation with UV light, the molecule enters a locally excited state that evolves into an intramolecular charge transfer (ICT) state nih.gov. In polar solvents, the solvent molecules can reorient around the more polar excited state, stabilizing it and causing a red shift (a shift to longer wavelengths) in the emission spectrum. Conversely, in a non-polar or hydrophobic environment, such as the binding pocket of a protein, this solvent relaxation is restricted, resulting in a blue shift (a shift to shorter wavelengths) and a significant enhancement of fluorescence intensity researchgate.netnih.gov.

Fluorescence Excitation and Emission Properties of Methyl-N-dansylgalactosaminide

While the synthesis of this compound and its use as a fluorescent probe for lectins have been described, specific high-resolution spectral data for this exact compound are not detailed in the available literature nih.gov. However, the spectroscopic properties are dictated by the dansyl fluorophore, which exhibits consistent behavior across various conjugates. Dansyl-labeled molecules are typically excited by UV light and emit in the blue-green region of the visible spectrum.

The exact excitation (λ_ex) and emission (λ_em) maxima are highly dependent on the solvent environment. In a polar solvent like water, the emission is typically broad and centered at a longer wavelength (around 580 nm) with a low quantum yield. When the probe moves to a non-polar environment, such as the hydrophobic binding site of a protein, the emission maximum shifts to below 500 nm, and the fluorescence intensity increases dramatically nih.govresearchgate.net. Representative spectroscopic values for dansyl-conjugated biomolecules are provided in the table below.

| Property | Wavelength (in non-polar/protein-bound state) | Wavelength (in polar/aqueous state) |

| Excitation Maximum (λex) | ~340 nm acs.org | ~340 nm |

| Emission Maximum (λem) | ~500-530 nm researchgate.netacs.org | > 550 nm |

Mechanisms of Fluorescence Modulation in Response to Microenvironment Changes

The utility of this compound as a probe is directly related to the modulation of its fluorescence signal upon binding to a target molecule. This modulation can manifest as either a decrease (quenching) or an increase (enhancement) in fluorescence intensity.

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore nih.gov. This can occur through several mechanisms, which are broadly classified as either dynamic or static.

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule in solution (the quencher), which causes the fluorophore to return to its ground state without emitting a photon nih.gov. The rate of dynamic quenching is dependent on the concentration of the quencher and the temperature, as higher temperatures increase the rate of diffusion and molecular collisions nih.gov.

In biological systems, quenching of a dansyl probe can be caused by proximity to specific amino acid residues (like tryptophan or tyrosine) or exposure to quenchers such as iodide ions or molecular oxygen. For dansylamides in aqueous solutions, water molecules themselves can act as efficient quenchers, which is why their fluorescence is often low in polar, aqueous environments. The interpretation of quenching data in complex biological systems like membranes can be intricate, often deviating from simple models and requiring consideration of multiple fluorophore populations in different microenvironments nih.gov.

The most significant feature of dansyl probes like this compound is the substantial fluorescence enhancement observed upon binding to their biological targets nih.gov. This enhancement is primarily driven by the exclusion of water molecules from the fluorophore's immediate vicinity.

When this compound binds to the combining site of a lectin, the dansyl group is typically transferred from the polar aqueous solvent to a more hydrophobic, sterically constrained pocket on the protein surface nih.gov. This change in the microenvironment has two major effects:

Increased Quantum Yield: The removal of water, a quenching agent, and the rigidification of the probe's structure reduce the efficiency of non-radiative decay pathways. This leads to a dramatic increase in the fluorescence quantum yield, making the bound probe much brighter than the free probe.

Blue Shift in Emission: The non-polar nature of the protein's binding site prevents the reorientation of solvent dipoles around the excited state of the dansyl fluorophore. This destabilizes the polar excited state relative to the ground state, resulting in a higher energy (shorter wavelength) emission, which is observed as a blue shift in the spectrum nih.gov.

Studies using dansyl-calmodulin, for instance, show a large increase in fluorescence intensity and a blue shift of the emission maximum toward 500 nm upon binding to target proteins, signaling a change in the environment of the dansyl group researchgate.net.

Time-Resolved Fluorescence Spectroscopy for Kinetic Analysis

While steady-state fluorescence measurements provide valuable information about the average properties of a system, time-resolved fluorescence spectroscopy offers deeper insights into molecular dynamics and kinetics nih.govunimelb.edu.au. This technique monitors the decay of fluorescence intensity over time after excitation with a very short pulse of light, typically on the nanosecond timescale nih.gov.

For dansyl probes, time-resolved spectroscopy can reveal complex photophysics. Studies have shown that the fluorescence spectrum of dansyl derivatives in lipid bilayers exhibits a marked time dependence, with red shifts of up to 40 nm occurring over a 40-nanosecond period after excitation nih.gov. This phenomenon is attributed to the rapid formation of an intramolecular charge transfer state, followed by the slower reorientation of polar solvent or lipid headgroup molecules around the excited probe nih.gov. This complex decay behavior must be considered when interpreting quenching or energy transfer experiments nih.gov.

Furthermore, time-resolved fluorescence can be used to monitor the kinetics of biological processes that occur on slower timescales (minutes to hours). For example, the kinetics of lipid extraction and transfer by proteins have been monitored by observing the change in fluorescence intensity of a dansyl-labeled lipid over time nih.gov. These experiments can reveal complex kinetics, such as a two-component first-order process, allowing for the determination of rate constants and half-lives for different steps in the biological pathway nih.gov.

| Kinetic Parameter | Process | Value |

| Half-life (t1/2) | Fast component of lipid release | 21 ± 2 min nih.gov |

| Half-life (t1/2) | Slow component of lipid release | 124 ± 4 min nih.gov |

| Half-life (t1/2) | Lipid extraction by protein | 1.5 ± 0.1 min nih.gov |

By analyzing the fluorescence decay, researchers can distinguish between different populations of the probe (e.g., free versus bound) and determine the rates of association and dissociation, providing a powerful tool for kinetic analysis of biomolecular interactions.

Research Applications of Methyl N Dansylgalactosaminide in Biomolecular Interaction Studies

Investigation of Carbohydrate-Protein Interactions

Methyl-N-dansylgalactosaminide is instrumental in characterizing the interactions between carbohydrates and proteins, offering a fluorescent probe to monitor these binding events directly.

Direct binding assays utilizing this compound provide a straightforward method for determining the affinity of N-Acetyl-D-galactosamine (GalNAc)-specific lectins for their ligands. The principle of these assays lies in the change in the fluorescent properties of the dansyl group upon binding to a protein. When this compound is in a free solution, its fluorescence is typically quenched by the polar aqueous environment. Upon binding to the carbohydrate-binding site of a lectin, it enters a more nonpolar, hydrophobic environment, leading to an enhancement of its fluorescence quantum yield and often a blue shift in its emission maximum.

This change in fluorescence intensity is directly proportional to the concentration of the lectin-ligand complex, allowing for the determination of binding parameters. For instance, Methyl-α-N-dansyl-D-galactosaminide has been synthesized and utilized as a fluorescent indicator ligand to determine the association constants of non-chromophoric carbohydrates with the GalNAc-specific lectin from Erythrina corallodendron. nih.gov

| Lectin | Ligand | Association Constant (Ka) (M-1) | Technique |

|---|---|---|---|

| Winged-bean tuber lectin | N-dansylgalactosamine | 2.59 x 105 | Fluorescence Quenching Titration |

This interactive table summarizes the binding affinity of a dansylated galactosamine derivative with a specific lectin, as determined by fluorescence-based methods.

Fluorescence Polarization (FP) is a powerful, homogeneous technique that is well-suited for studying biomolecular interactions in solution. The principle of FP is based on the observation that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the rotational diffusion of the molecule. Smaller molecules, like free this compound, tumble rapidly in solution, leading to significant depolarization of the emitted light. In contrast, when bound to a much larger protein, such as a lectin, the rotational motion of the fluorescent probe is slowed considerably, resulting in a higher degree of polarization.

By titrating a fixed concentration of this compound with increasing concentrations of a lectin, a saturation binding curve can be generated by plotting the change in fluorescence polarization against the lectin concentration. This allows for the precise calculation of the dissociation constant (Kd), a measure of the binding affinity between the lectin and the fluorescent ligand. The Kd is the concentration of lectin at which half of the fluorescent ligand is bound. This method provides a robust and efficient way to quantify the strength of the carbohydrate-protein interaction.

Fluorescence polarization is also an excellent method for screening and characterizing unlabeled carbohydrate ligands that compete for the same binding site on a lectin as this compound. In a competition assay, a pre-formed complex of the lectin and this compound is titrated with a competing, non-fluorescent ligand. As the concentration of the competitor increases, it displaces the fluorescent probe from the lectin's binding site. This displacement leads to a decrease in the fluorescence polarization value, as the smaller, unbound this compound tumbles more rapidly.

The data from a competition assay can be used to determine the inhibitory constant (Ki) of the competing ligand, which reflects its affinity for the lectin. This high-throughput compatible method is particularly useful for screening libraries of compounds to identify potent inhibitors or to rank the binding affinities of a series of related carbohydrate structures.

Fluorescence Polarization (FP) as a Tool for Affinity Determination

Analysis of Glycan Recognition Processes

Beyond determining binding affinities, this compound can also provide valuable information about the structural and chemical nature of the carbohydrate-binding site of lectins.

The dansyl group of this compound is a relatively large and hydrophobic moiety. The ability of a lectin to bind this modified sugar provides initial insights into the architecture of its binding site. Successful binding indicates that the binding pocket is sufficiently spacious to accommodate the bulky dansyl group.

Furthermore, the significant enhancement in fluorescence and the blue shift in the emission maximum upon binding strongly suggest that the dansyl group is interacting with a nonpolar, hydrophobic region within or adjacent to the carbohydrate-binding site. This information is crucial for understanding the forces that drive ligand recognition and binding. For example, studies with N-dansylgalactosamine and the winged-bean tuber lectin have shown that the lectin's binding site can accommodate a large hydrophobic substituent on the C-2 carbon of D-galactose. nih.gov This suggests the presence of a hydrophobic pocket in proximity to this position. Such insights are valuable for the rational design of high-affinity inhibitors and probes for these important proteins.

Development of Binding Assays for Glycoconjugates

This compound is a key reagent in the development of sensitive binding assays for glycoconjugates, largely owing to the fluorescent properties of its dansyl group. This compound serves as a molecular probe, enabling researchers to investigate and quantify the interactions between carbohydrates and carbohydrate-binding proteins, such as lectins, with high precision.

A primary application of this compound is in fluorescence polarization (FP) assays. The principle of this technique relies on the rotational speed of the fluorescent molecule in solution. When unbound, the relatively small this compound rotates rapidly, and when excited with plane-polarized light, it emits depolarized light, resulting in a low FP value. However, upon binding to a much larger protein partner like a lectin, the rotation of the resulting complex slows down considerably. This reduced tumbling speed leads to the emission of more polarized light and a measurable increase in the FP value. This change is directly proportional to the extent of binding, allowing for the accurate determination of binding affinities.

Research has employed this method to characterize the binding specificity of various lectins. For instance, Methyl-α-N-dansyl-D-galactosaminide has been used as a fluorescent indicator to determine the association constants of carbohydrates with the N-acetyl-D-galactosamine specific lectin from Erythrina corallodendron. nih.gov Similarly, the binding kinetics and affinity of lectins from Erythrina cristagalli and Artocarpus integrifolia have been successfully determined using dansylated galactosamine probes. nih.govnih.gov The data from these studies provide quantitative insight into the strength of these biomolecular interactions.

| Lectin | Ligand | Dissociation Constant (Kd) | Assay Method |

|---|---|---|---|

| Artocarpus integrifolia lectin (Jacalin) | N-dansylgalactosamine | 5.75 x 10-5 M | Fluorescence Titration |

| Erythrina cristagalli lectin | N-dansylgalactosamine | 1.15 x 10-5 M | Stopped-Flow Fluorescence |

| Erythrina corallodendron lectin | Methyl-α-N-dansyl-D-galactosaminide | Data not specified in abstract | Fluorescence Titration |

In addition to direct binding studies, this compound is utilized in competitive binding assays. This format is particularly useful for screening and characterizing unlabeled carbohydrates that compete for the same binding site on a lectin. In these experiments, a fixed concentration of the lectin and this compound are mixed, establishing a baseline FP signal. When an unlabeled competitor carbohydrate is introduced, it displaces the fluorescent probe from the lectin's binding site. This displacement releases the small, fast-tumbling this compound, causing a decrease in the FP signal. The degree of this decrease correlates with the affinity and concentration of the competitor, enabling the determination of its inhibitory potency (e.g., IC₅₀). This approach is invaluable for screening libraries of compounds to identify potent inhibitors or to rank the binding affinities of various glycans for a specific protein.

Applications of Methyl N Dansylgalactosaminide in Enzymatic Research

Substrate for Glycosidase Activity Monitoring

The primary application of Methyl-N-dansylgalactosaminide is as a substrate for monitoring the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. In its intact form, the fluorescence of the dansyl group on the molecule is often quenched. When a specific glycosidase cleaves the glycosidic bond, the Methyl-N-dansyl fragment is released. This release typically results in a significant increase in fluorescence intensity, providing a clear and measurable signal that is directly proportional to enzymatic activity.

Real-time Kinetic Analysis of Enzyme-Catalyzed Reactions

The use of fluorogenic substrates like this compound is particularly well-suited for the real-time kinetic analysis of enzyme-catalyzed reactions. frontiersin.org By continuously monitoring the fluorescence emission in a reaction mixture containing the enzyme and substrate, researchers can directly observe the progress of the reaction over time. The rate of increase in fluorescence corresponds to the rate of product formation.

This continuous data collection allows for the precise determination of key enzymatic parameters. nih.gov For instance, by measuring the initial reaction rates at various substrate concentrations, one can calculate the Michaelis-Menten constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of its maximum, and the maximum reaction rate (Vₘₐₓ). This approach is highly efficient for characterizing enzyme kinetics due to the high rate of data acquisition. nih.gov

Table 1: Illustrative Data for Real-time Kinetic Analysis This table presents hypothetical data to illustrate the principles of a continuous fluorescent assay.

| Time (seconds) | Fluorescence Intensity (Arbitrary Units) - No Enzyme | Fluorescence Intensity (Arbitrary Units) - With Glycosidase |

|---|---|---|

| 0 | 5.2 | 5.3 |

| 30 | 5.2 | 25.8 |

| 60 | 5.3 | 48.1 |

| 90 | 5.3 | 69.5 |

| 120 | 5.4 | 92.3 |

Development of Fluorescent Enzymatic Assays

This compound is a valuable reagent for the development of highly sensitive fluorescent enzymatic assays. These assays offer significant advantages over traditional colorimetric methods, including greater sensitivity, a wider dynamic range, and applicability to high-throughput screening (HTS) formats. frontiersin.orgnih.gov The principle involves incubating the enzyme with the fluorogenic substrate and measuring the resulting fluorescence.

The development of such assays has been a cornerstone of enzyme research, with various fluorophores being attached to different sugar moieties to create specific probes for a wide range of glycosidases. gbiosciences.com For example, substrates based on 4-methylumbelliferone (B1674119) (4-MU) and resorufin (B1680543) have been successfully used to create sensitive assays for visualizing glycoside hydrolase activity. nih.govnih.govmdpi.com The use of this compound follows this established principle, providing a specific tool for enzymes that recognize and process N-acetylgalactosamine residues.

Mechanistic Studies of Glycoside Hydrolases (GHs)

Beyond simply measuring activity, this compound and its analogues are employed in sophisticated studies to understand the reaction mechanisms of Glycoside Hydrolases (GHs). These enzymes are critical in numerous biological processes, and understanding their catalytic mechanisms is essential for biology and for the development of targeted therapeutics. acs.orgnih.gov

Active Site Mapping via Mechanism-Based Fluorescent Labeling

A key application in mechanistic studies is the use of chemically modified analogues of this compound as mechanism-based probes for active site mapping. researchgate.net In a notable study, a specially synthesized analogue, (4-N-5-Dimethylaminonaphthalene-1-sulfonyl-2-difluoromethylphenyl)-β-D-galactopyranoside, was used to fluorescently label the active sites of several β-galactosidases. researchgate.net

This compound acts as an irreversible inhibitor. Upon binding to the active site, the enzyme initiates its catalytic cycle, which activates the probe. The activated probe then forms a stable, covalent bond with a nearby nucleophilic amino acid residue within the active site. researchgate.net Because the probe carries the fluorescent dansyl group, the enzyme becomes fluorescently tagged. Researchers can then digest the labeled protein into smaller peptide fragments and use mass spectrometry techniques like MALDI-TOF/TOF to identify the exact peptide that carries the fluorescent label, thereby pinpointing a specific amino acid residue in the active site. researchgate.net

Table 2: Active Site Residues of β-Galactosidases Identified Using a Dansylated Fluorescent Probe (Based on research by Kurogochi M, et al., 2004) researchgate.net

| Enzyme Source | Identified Active Site Residue | Significance |

|---|---|---|

| Xanthomonas manihotis β-galactosidase | Arginine-58 (Arg-58) | Identified as a key nucleophile within the active site. |

| Escherichia coli β-galactosidase | Glutamic acid-537 (Glu-537) | Confirmed as a catalytic glutamic acid residue. |

| Bacillus circulans β-galactosidase | Glutamic acid-259 (Glu-259) | Identified as a nucleophile in the active site. |

Elucidation of Enzyme Catalysis Mechanisms

The identification of active site residues through fluorescent labeling provides direct evidence for the catalytic mechanism employed by the enzyme. researchgate.net Glycoside hydrolases typically operate via one of two major mechanisms: an inverting mechanism or a retaining mechanism. nih.gov The retaining mechanism involves a two-step, double-displacement process that includes the formation of a covalent glycosyl-enzyme intermediate. acs.org

By using a mechanism-based probe like a dansylated galactoside analogue, researchers can trap this covalent intermediate. researchgate.net The successful labeling of specific glutamic acid residues in β-galactosidases from E. coli and B. circulans provided strong evidence for their role as the catalytic nucleophile, a key feature of the retaining mechanism. researchgate.net This method allows for the direct experimental validation of mechanistic hypotheses derived from structural and genetic data.

Glycosidase Inhibition Studies Utilizing this compound Analogues

Analogues of this compound can be designed and synthesized to act as inhibitors of glycoside hydrolases. Inhibition of these enzymes is a therapeutic strategy for various diseases, including type 2 diabetes and viral infections. frontiersin.orgfrontiersin.org By modifying the sugar moiety or the aglycone (the non-sugar part), chemists can create compounds that bind to the enzyme's active site but are not cleaved, thereby blocking the enzyme's function.

These fluorescent analogues are powerful tools for screening and characterizing inhibitors. In a typical competitive inhibition assay, the ability of a non-fluorescent inhibitor candidate to prevent the enzyme from processing this compound is measured. A decrease in the rate of fluorescence generation indicates effective inhibition. Furthermore, fluorescence-based techniques, such as fluorescence quenching, can be used to directly study the binding of an inhibitor to the enzyme. frontiersin.orgfrontiersin.org The binding of an inhibitor can alter the local environment of tryptophan residues in the enzyme, leading to a change in the protein's intrinsic fluorescence, which can be used to calculate binding and inhibition constants (Kᵢ). frontiersin.org

Table 3: Representative Data from a Glycosidase Inhibition Assay This table contains hypothetical data to demonstrate the use of fluorescent substrates in determining inhibitor potency (IC₅₀ values).

| Analogue Compound | Structural Modification | Inhibitory Potency (IC₅₀, µM) |

|---|---|---|

| Analogue A | Modification at C-4 of galactose | 75.2 |

| Analogue B | Modification at C-6 of galactose | 15.8 |

| Analogue C | Replacement of methyl group on aglycone | 5.1 |

| Analogue D | S-glycoside linkage instead of O-glycoside | 0.9 |

Based on a comprehensive review of available scientific literature, there is no specific information detailing the application of this compound for the express purpose of screening for enzyme modulators. Research explicitly outlining its use in high-throughput screening campaigns to identify inhibitors or activators of specific enzymes, including detailed findings and data tables, could not be located.

While the principles of using fluorescent glycoside analogs in enzymatic assays are well-established, the direct application of this compound in the context of large-scale modulator screening is not documented in the reviewed literature. Methodologies for screening enzyme modulators often involve the use of fluorogenic or chromogenic substrates to detect enzyme activity. In such assays, a decrease or increase in the enzymatic reaction in the presence of a test compound would indicate potential inhibition or activation, respectively.

However, without specific studies utilizing this compound for this purpose, a detailed discussion of research findings, including illustrative data tables of modulator screening, cannot be provided at this time.

Advanced Methodological Approaches in Methyl N Dansylgalactosaminide Research

Integration with High-Throughput Screening Platforms

The fluorescent properties of Methyl-N-dansylgalactosaminide make it an ideal candidate for integration into high-throughput screening (HTS) platforms. These platforms are instrumental in the rapid screening of large compound libraries to identify molecules that can modulate the interaction between this compound and its target lectins. rsc.orgnih.gov In a typical HTS assay, this compound serves as a fluorescent reporter. The assay is designed to detect changes in fluorescence intensity or polarization upon the displacement of the probe from its lectin binding site by a potential inhibitor. nih.gov

This approach allows for the efficient identification of novel carbohydrate-based drugs or diagnostic agents. researchgate.net The development of fluorescence-based HTS assays has been crucial for screening potential inhibitors and substrates for various enzymes and receptors. nih.govnih.gov While specific HTS protocols for this compound are not extensively detailed in the literature, the principles of using fluorescent probes in such assays are well-established. rsc.orgrsc.org

Table 1: Key Parameters in High-Throughput Screening with Fluorescent Probes

| Parameter | Description | Relevance to this compound |

| Assay Principle | Competitive binding assay where a test compound displaces the fluorescent probe from its target. | A compound that binds to the N-acetyl-D-galactosamine-specific lectin would displace this compound, leading to a measurable change in fluorescence. |

| Detection Method | Fluorescence intensity, fluorescence polarization, or time-resolved fluorescence. | The choice of detection method would depend on the specific assay requirements and instrumentation available. |

| Signal-to-Background Ratio | The ratio of the fluorescence signal in the presence of the probe and target to the background fluorescence. | A high signal-to-background ratio is crucial for assay sensitivity and reliability. |

| Z'-factor | A statistical parameter used to evaluate the quality of an HTS assay. | A Z'-factor ≥ 0.5 is generally considered indicative of a robust and reliable assay. nih.gov |

Advanced Imaging Techniques for Spatiotemporal Analysis

Advanced imaging techniques are pivotal for understanding the dynamic behavior of this compound within cellular and tissue contexts. nih.govbiorxiv.org These methods provide high-resolution spatial and temporal information, allowing researchers to visualize the localization and movement of the probe in real-time.

Fluorescence Microscopy for Intracellular Localization

Fluorescence microscopy is a powerful tool for visualizing the subcellular distribution of fluorescently labeled molecules like this compound. nih.gov By tagging specific cellular compartments with other fluorescent markers, the precise location of the probe can be determined. For instance, co-localization studies can reveal whether this compound is internalized by cells and where it accumulates, such as in endosomes or the Golgi apparatus. nih.govresearchgate.net

The use of fluorescently labeled sugars has been instrumental in studying their uptake and trafficking in various cell types. nih.govrndsystems.com Techniques like confocal microscopy provide optical sectioning capabilities, which eliminate out-of-focus light and improve image resolution, enabling a more detailed analysis of the probe's intracellular journey. researchgate.net

Live-Cell Imaging Applications

Live-cell imaging allows for the observation of dynamic cellular processes in real-time, and fluorescent probes like this compound are well-suited for such applications. wiley.comsigmaaldrich.comnih.govmdpi.comnih.gov By introducing the probe to living cells, researchers can monitor its binding to cell surface lectins, subsequent internalization, and intracellular transport. mdpi.com This provides valuable insights into the mechanisms of lectin-mediated endocytosis and the fate of glycoconjugates within the cell.

The development of new fluorescent probes for live-cell imaging is an active area of research, with a focus on improving properties such as cell permeability, photostability, and brightness. wiley.commdpi.com While specific live-cell imaging studies utilizing this compound are not abundant, the principles and techniques are readily applicable.

Chromatographic and Spectrophotometric Quantification Methods

Accurate quantification of this compound is essential for a variety of in vitro and in vivo studies. Chromatographic and spectrophotometric methods are the primary techniques used for this purpose.

High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of fluorescently labeled sugars. jasco-global.comnih.govchromatographyonline.comspringernature.com In this technique, a sample containing this compound is injected into a column packed with a stationary phase. The components of the sample are then separated based on their differential interactions with the stationary and mobile phases. The separated probe can be detected by a fluorescence detector, allowing for highly sensitive and selective quantification. jasco-global.comchromatographyonline.com Post-column derivatization can also be employed to enhance the fluorescence signal of sugars that are not inherently fluorescent. jasco-global.comchromatographyonline.com

Spectrophotometry, particularly spectrofluorimetry, offers a direct and straightforward method for quantifying dansylated compounds. nih.govresearchgate.net The dansyl group exhibits strong fluorescence, and its concentration in a solution can be determined by measuring the intensity of its fluorescence emission at a specific wavelength when excited with another specific wavelength. researchgate.net This method is particularly useful for rapid measurements and for monitoring changes in probe concentration in real-time, for example, in binding assays.

Computational Modeling of Molecular Interactions Involving this compound

Computational modeling provides a powerful in silico approach to understanding the molecular interactions between this compound and its target proteins at an atomic level. nih.govmdpi.comchemrxiv.org These methods can predict binding affinities, identify key interacting residues, and elucidate the dynamics of the binding process.

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. In the context of this compound, docking simulations can be used to model its interaction with the binding site of N-acetyl-D-galactosamine-specific lectins. These simulations can provide insights into the specific hydrogen bonds, van der Waals interactions, and hydrophobic interactions that stabilize the complex.

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of atoms in the complex over time. nih.govspringernature.comglycoforum.gr.jpjst.go.jpresearchgate.net MD simulations can reveal the conformational changes that occur upon ligand binding and provide a more dynamic picture of the interaction. nih.govglycoforum.gr.jp The development of force fields specifically for carbohydrates has improved the accuracy of MD simulations of glycoproteins and glycan-protein interactions. nih.govspringernature.com While specific computational studies on this compound are not widely published, the methodologies for modeling similar ligand-protein systems are well-established. nih.govchemrxiv.org

Prediction of Binding Affinities and Specificities

Advanced methodological approaches in glycobiology leverage fluorescent probes to quantitatively assess the interactions between carbohydrates and proteins. This compound serves as a key tool in this domain for predicting the binding affinities and specificities of carbohydrate-binding proteins, particularly lectins. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, which is conjugated to a galactosamine scaffold.

The primary method for determining binding affinities using this compound involves fluorescence titration. When the compound is in a free state in an aqueous solution, its dansyl group exhibits a certain level of fluorescence. Upon binding to the carbohydrate-binding site of a protein, the dansyl group enters a more nonpolar, hydrophobic environment. This change in the microenvironment typically leads to a significant increase in fluorescence quantum yield and a blue shift in the emission maximum. nih.govnih.gov This measurable change in fluorescence is directly proportional to the concentration of the bound probe.

By systematically titrating a solution of the target protein with this compound and monitoring the fluorescence changes, a binding curve can be generated. From this curve, the association constant (Ka) or the dissociation constant (Kd), which are inverse measures of binding affinity, can be calculated.

Detailed Research Findings

Research has successfully employed this compound to elucidate the binding characteristics of various N-acetyl-D-galactosamine-specific lectins. nih.gov

Soybean Agglutinin (SBA): Studies on the interaction between this compound and soybean agglutinin (SBA) revealed a strong binding affinity. nih.gov Upon binding, the probe's fluorescence was enhanced 11-fold, accompanied by a 25 nm blue-shift. nih.gov This significant change allowed for the precise determination of thermodynamic and kinetic parameters, indicating a very strong interaction that is enthalpically controlled. nih.gov The data demonstrates that the SBA binding site can accommodate a large, hydrophobic substituent on the C-2 carbon of the galactose residue, a key finding for understanding its binding specificity. nih.gov

Winged-Bean Tuber Lectin: Similar investigations with the lectin from winged-bean tubers showed a 12.5-fold increase in dansyl fluorescence and a 25 nm blue-shift upon binding. nih.gov The calculated association constant indicated a high-affinity interaction. These studies also provided insights into specificity, noting that a hydrophobic substituent with an alpha-conformation at the anomeric position enhances binding affinity. Furthermore, the C-4 and C-6 hydroxyl groups of the sugar were identified as critical for the interaction with this lectin. nih.gov

Erythrina corallodendron Lectin: Methyl-α-N-dansyl-D-galactosaminide has also been utilized as a fluorescent indicator in competitive binding assays. nih.gov In these experiments, the probe is first allowed to bind to the lectin, and then non-fluorescent carbohydrates are added as competitors. The displacement of the fluorescent probe by the competitor leads to a decrease in fluorescence, which can be used to determine the association constants of the non-fluorescent ligands. nih.gov This approach is invaluable for characterizing the binding affinities of a wide range of carbohydrates that cannot be studied directly by fluorescence.

The quantitative data derived from these studies are crucial for building predictive models of protein-carbohydrate interactions.

Data on Binding Affinities and Kinetics

The following tables summarize the experimentally determined binding parameters for this compound with specific lectins.

Table 1: Binding Affinity of this compound with Various Lectins

| Lectin | Association Constant (Ka) (M⁻¹) | Temperature (°C) |

|---|---|---|

| Soybean Agglutinin (SBA) | 1.51 x 10⁶ | 20 |

| Winged-Bean Tuber Lectin | 2.59 x 10⁵ | 25 |

Data sourced from studies on saccharide binding to lectins. nih.govnih.gov

Table 2: Thermodynamic and Kinetic Parameters for the Interaction with Soybean Agglutinin (SBA)

| Parameter | Value |

|---|---|

| Thermodynamic | |

| Gibbs Free Energy (ΔG) | -34.7 kJ·mol⁻¹ |

| Enthalpy (ΔH) | -37.9 kJ·mol⁻¹ |

| Entropy (ΔS) | -10.9 J·mol⁻¹·K⁻¹ |

| Kinetic | |

| Association Rate (k+1) | 2.4 x 10⁵ M⁻¹·s⁻¹ |

| Dissociation Rate (k-1) | 0.2 s⁻¹ |

Parameters determined at 20°C. nih.gov

These detailed findings underscore the power of using this compound to predict binding affinities with high accuracy. The ability of lectins to accommodate the bulky dansyl group provides critical information about the size and nature of their binding sites, thereby refining our understanding of their binding specificity. nih.govnih.gov

Future Research Directions for Methyl N Dansylgalactosaminide Based Glycobiology Probes

Design and Synthesis of Next-Generation Dansyl-Galactosaminide Probes

The development of next-generation probes derived from Methyl-N-dansylgalactosaminide is a key area of future research. The core strategy involves the modular design of glycoprobes, where the carbohydrate "warhead" provides targeting ability and the fluorescent reporter enables detection. nih.govrsc.orgresearchgate.net The synthesis of the parent compound involves treating methyl α,β-2-amino-2-deoxy-D-galactopyranoside with dansyl chloride. nih.gov Future synthetic strategies will focus on introducing new functionalities to this basic structure to fine-tune its properties for specific applications. This includes modifying the carbohydrate, the fluorophore, or introducing linkers to optimize performance.

A primary goal for next-generation probes is the enhancement of their optical characteristics. The dansyl group is a well-known fluorophore whose emission is highly dependent on the polarity of its local environment, which is advantageous for sensing binding events. mdpi.com However, future work will aim to improve upon these intrinsic properties.

Key areas for optimization include:

Wavelength Tuning: Modifying the dansyl structure or replacing it with alternative fluorophores could shift the excitation and emission wavelengths, particularly towards the near-infrared (NIR) region, to minimize background autofluorescence in biological samples and allow for deeper tissue imaging. mdpi.com

Quantum Yield: Efforts will be directed at increasing the fluorescence quantum yield of the probes upon binding to their target, leading to a stronger "turn-on" signal and improved signal-to-noise ratios. acs.org

Photostability: Enhancing the photostability of the fluorophore is crucial for applications requiring long-term imaging or repeated measurements.

Two-Photon Absorption: Designing probes with high two-photon absorption cross-sections would enable high-resolution imaging deep within living tissues with reduced photodamage. mdpi.com

The table below outlines key photophysical properties of a standard dansyl-based fluorophore, which serve as a baseline for future optimization efforts.

| Property | Typical Value/Characteristic | Future Goal |

| Excitation Wavelength (λex) | ~340 nm (UV) | >650 nm (NIR) |

| Emission Wavelength (λem) | ~520 nm (Green) | >700 nm (NIR) |

| Fluorescence Mechanism | Environment-sensitive, based on local polarity | High-contrast "turn-on" upon binding |

| Quantum Yield (Φf) | Variable; increases in non-polar environments | Consistently high upon target binding |

| Photostability | Moderate | High; resistant to photobleaching |

This compound has been successfully used as a fluorescent indicator to study the binding sites of N-acetyl-D-galactosamine-specific lectins. nih.gov Future research will focus on expanding and refining this targeting capability.

Strategies for improvement include:

Target Diversification: The galactosamine moiety can be replaced with other carbohydrates (e.g., fucose, mannose, sialic acid) to target a wider range of lectins, glycosyltransferases, and other carbohydrate-binding proteins. nih.govacs.org

Affinity Enhancement: The affinity of the probe for its target can be increased by synthesizing multivalent probes, where multiple galactosaminide units are attached to a single scaffold. This multivalency can mimic the natural presentation of carbohydrates on cell surfaces and lead to significantly tighter binding.

Linker Optimization: The linker connecting the carbohydrate to the dansyl group can be modified. Optimizing its length and flexibility can improve access to the binding site of the target protein and minimize steric hindrance, thereby increasing binding affinity and specificity. acs.org

Reaction-Based Probes: Designing probes that undergo a specific chemical reaction upon binding to an enzyme, rather than just reversible binding, can provide a permanent fluorescent signal and a direct measure of enzyme activity. nih.govacs.org

The sensitivity of these probes is also a critical parameter. The detection limit for dansyl-based sensors can reach nanomolar concentrations, a benchmark that new designs will aim to surpass. nih.govmdpi.com

Exploration of Novel Biochemical and Cell Biological Applications

While current applications have focused on characterizing purified lectins, the future lies in deploying these probes in more complex biological settings. nih.govnih.gov The inherent biocompatibility and water solubility of glycoprobes make them ideal candidates for cellular studies. nih.govrsc.orgresearchgate.net

Future applications could include:

Live Cell Imaging: Using this compound derivatives to visualize the localization and dynamics of specific glycoconjugates or carbohydrate-binding proteins on the surface of or within living cells. nih.govnih.gov For example, probes could be designed to target the asialoglycoprotein receptor (ASGPR) on hepatocytes, which specifically recognizes galactose and N-acetylgalactosamine residues. mdpi.com

Enzyme Activity Assays: Developing probes that are substrates for glycosidases or glycosyltransferases. Cleavage or addition of the sugar moiety would result in a change in fluorescence, allowing for real-time monitoring of enzyme activity in cell lysates or even in vivo. acs.org

Flow Cytometry: Using fluorescent glycoprobes to label and sort cell populations based on the expression of specific cell-surface glycans or lectins, which often change during development and disease. nih.gov

Targeted Drug Delivery: Conjugating therapeutic agents to dansyl-galactosaminide probes could allow for targeted delivery to cells that overexpress specific galactosamine-binding receptors, such as certain cancer cells. nih.gov

Integration with Multi-Omics Approaches in Glycoscience

A major frontier in biology is the integration of different "omics" disciplines (genomics, proteomics, metabolomics) to create a holistic view of cellular processes. Glycomics, the study of the entire complement of sugars in an organism, has been hampered by the complexity and non-templated nature of glycan synthesis. nih.govresearchgate.net

Next-generation dansyl-galactosaminide probes can serve as powerful tools to bridge this gap:

Glycoproteomic Profiling: Probes could be used in lectin microarrays, where they would bind to captured glycoproteins, allowing for high-throughput analysis of glycosylation patterns in complex biological samples. mdpi.com This would help identify changes in glycosylation associated with diseases like cancer.

Activity-Based Protein Profiling (ABPP): Covalently reactive dansyl-galactosaminide probes could be designed to specifically label active glycosidases or glycosyltransferases in a cell lysate. The tagged enzymes could then be identified and quantified using mass spectrometry, providing a snapshot of the functional glyco-enzyme landscape.

Systems-Level Imaging: In combination with other fluorescent probes targeting different molecules (e.g., proteins, lipids, nucleic acids), these glycoprobes could be used in multiplexed imaging experiments to map the spatial organization and interplay of different molecular components within a cell, providing a systems-level understanding of cellular function. mdpi.comvectorlabs.com

By providing a means to specifically visualize and quantify glycan-related processes, advanced probes based on this compound will be invaluable for integrating glycoscience into the broader field of systems biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.